4-bromo-3,5-dimethyl-1H-indole
Description
4-Bromo-3,5-dimethyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 4 and methyl groups at positions 3 and 5 on the indole scaffold. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules.
Properties
CAS No. |
1360900-72-6 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1H-indole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Production of oxidized indole compounds.
Reduction: Generation of reduced indole derivatives.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-1-(4-bromobutyl)-1H-indole ()
- Structure : Bromine at position 4 and a 4-bromobutyl chain at the indole nitrogen.
- Key Differences : The nitrogen-bound bromobutyl chain introduces significant steric hindrance and alters solubility compared to the methyl-substituted derivative. The bromine at position 4 is shared, but the alkyl chain may reduce aromaticity and electronic conjugation.
- Synthesis : Prepared via alkylation of indole with 1,4-dibromobutane using NaH in DMF, yielding a liquid product with 71.2% efficiency .
5-Bromo-3-(triazole-ethyl)-1H-Indole Derivatives ()
- Structure : Bromine at position 5 and a triazole-ethyl group at position 3 (e.g., compounds 9a , 9c , 9d ).
- Key Differences : The triazole moiety introduces hydrogen-bonding capability and polar character, contrasting with the hydrophobic methyl groups in 4-bromo-3,5-dimethyl-1H-indole. Bromine at position 5 vs. 4 alters regioselectivity in further reactions.
- Synthesis : CuI-catalyzed azide-alkyne cycloaddition ("click chemistry") used to attach triazole groups, yielding solids with moderate-to-low yields (25–50%) .
4-Bromo-3,5-difluorophenyl Derivatives ()
- Structure : Bromine at position 4 with difluoro substituents (e.g., in EP 4 374 877 A2).
- Key Differences : Fluorine’s strong electron-withdrawing effect contrasts with methyl’s electron-donating nature, affecting electronic density and reactivity. This compound is part of a pyrrolo-pyridazine carboxamide, demonstrating broader heterocyclic complexity .
Physicochemical and Reactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
